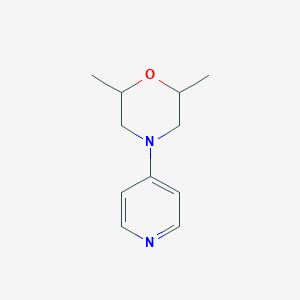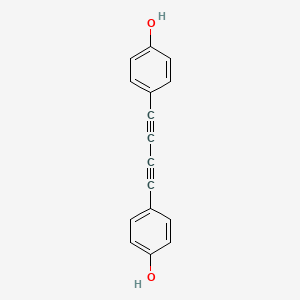
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound with the molecular formula C16H10O2 It is characterized by the presence of two phenol groups connected by a buta-1,3-diyne linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol typically involves the coupling of two phenol groups with a buta-1,3-diyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
科学的研究の応用
4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol primarily involves its interaction with molecular targets through its phenol groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The buta-1,3-diyne linker provides rigidity to the molecule, affecting its binding affinity and specificity to targets .
類似化合物との比較
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amino groups instead of phenol groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile: Contains nitrile groups instead of phenol groups.
Uniqueness: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is unique due to its combination of phenol groups and a buta-1,3-diyne linker, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C16H10O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |
InChIキー |
BRUULYKYIQGMBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


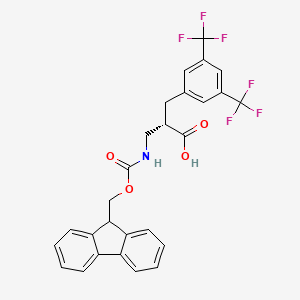
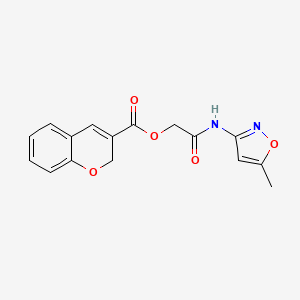
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
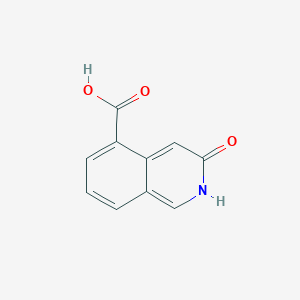
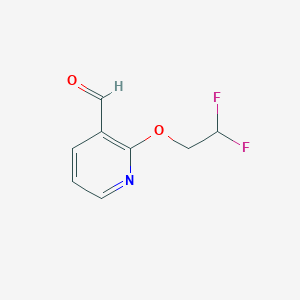
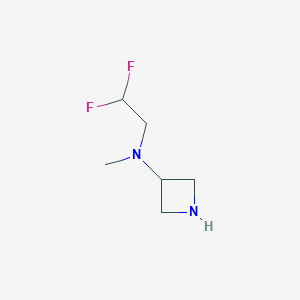
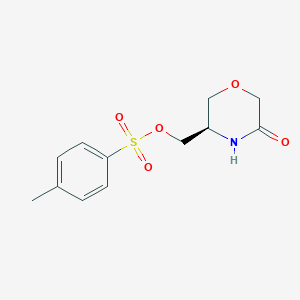
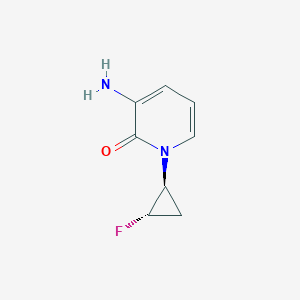
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
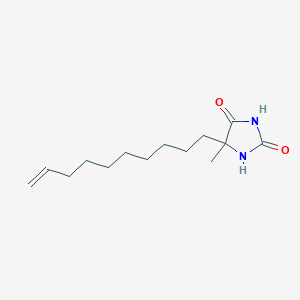
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
